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For Researchers, Scientists, and Drug Development Professionals

Castalagin, a prominent C-glycosidic ellagitannin found in oak and chestnut species, plays a

significant role in the chemical composition of aged wines and spirits and possesses a range of

intriguing biological activities.[1][2][3] Its complex stereochemistry, however, has been a subject

of scientific investigation and revision, holding crucial implications for its bioactivity and

physicochemical properties. This technical guide provides a comprehensive overview of the

stereochemistry and isomeric forms of castalagin, presenting key data, experimental

methodologies, and logical frameworks in a detailed and accessible format.

Core Stereochemical Features and Isomeric Forms
Castalagin's intricate three-dimensional structure is characterized by multiple chiral centers

and atropisomerism, giving rise to distinct stereoisomers.

C-1 Epimerization: Castalagin and Vescalagin
Castalagin is a diastereomer of vescalagin, with the two compounds being epimers at the C-1

position of the glycosidic core.[2][3][4] This subtle difference in the orientation of a single

hydroxyl group leads to notable variations in their physicochemical properties and biological

effects.[5][6]
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A critical aspect of castalagin's stereochemistry lies in the axially chiral nonahydroxytriphenoyl

(NHTP) moiety. The restricted rotation around the biaryl bonds of this unit results in

atropisomerism. Initially, the configuration of this moiety was proposed to be (S,S).[1][2]

However, subsequent and more advanced computational studies have led to a definitive

revision of this assignment.

Through the use of Density Functional Theory (DFT) calculations to predict 1H and 13C NMR

spectra and Time-Dependent DFT (TDDFT) to calculate Electronic Circular Dichroism (ECD)

spectra, the stereochemistry of the triphenoyl moiety in both castalagin and vescalagin has

been revised to the (S,R) configuration.[1][2][4][7] This revision was corroborated by comparing

the computationally predicted spectroscopic data with experimental measurements.

Quantitative Spectroscopic Data for Stereochemical
Elucidation
The determination of the correct stereoisomer of castalagin heavily relied on the correlation

between experimental and computationally calculated spectroscopic data. The following tables

summarize the key quantitative findings that supported the revision of the triphenoyl moiety's

configuration from (S,S) to (S,R).

Table 1: Comparison of Experimental and Calculated 1H NMR Coupling Constants (Hz)

Coupling Constant
Experimental
(Castalagin)

Calculated for (S,R)
Isomer (Structure
2)

Calculated for (S,S)
Isomer (Structure
2')

J(H-1, H-2) 4.6 5.1 6.0

J(H-5, H-6a) 2.8

J(H-5, H-6b) 1.4

Data sourced from ACS Publications.[2]

Table 2: Correlation Coefficients (R²) between Experimental and Calculated NMR Data
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Isomer Configuration
Correlation with
Experimental 1H NMR

Correlation with
Experimental 13C NMR

(S,R) 0.9957 > 0.93

(S,S) 0.2258 Significantly lower

Data interpretation based on findings from ACS Publications and Computational Chemistry

Highlights.[2][7]

Experimental Protocols for Stereochemical
Determination
The revision of castalagin's stereochemistry was underpinned by a combination of

spectroscopic analysis and sophisticated computational modeling.

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOE) NMR

experiments were crucial for determining the connectivity and relative stereochemistry of the

molecule.[2] The measurement of coupling constants, particularly between H-1 and H-2,

provided critical data for comparison with calculated values.[2]

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy was employed to

probe the chiroptical properties of the molecules. The experimental ECD spectra of the des-

hexahydroxydiphenoyl (des-HHDP) analogues, vescalin and castalin, were compared with

TDDFT calculated spectra for the different possible stereoisomers.[1][2] A negative Cotton

effect observed around 230 nm and a positive one at 252 nm in the experimental spectrum

were key features for comparison.[1]

Computational Chemistry Methods
Conformational Search: An initial conformational search for the different stereoisomers was

performed using the Monte Carlo method with the MMFF94 force field.[2]

Quantum Chemical Calculations: Low-energy conformers were further optimized using semi-

empirical (AM1) and subsequently Density Functional Theory (B3LYP/6-31G(d,p)) methods,
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incorporating the Polarizable Continuum Model (PCM) to simulate the solvent environment

(methanol or acetone).[2][7]

Spectra Calculation:

NMR: ¹H and ¹³C NMR chemical shifts and coupling constants were calculated at the

B3LYP/6-31G(d,p) level of theory.[2][7]

ECD: TDDFT calculations were used to predict the ECD spectra of the des-HHDP

analogues.[1][2][8]

Visualizing the Logic and Isomeric Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and

workflows in the stereochemical analysis of castalagin.
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Caption: Workflow for the stereochemical revision of castalagin.
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Caption: Isomeric relationships of castalagin.
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Caption: Simplified biosynthetic pathway leading to castalagin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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